molecular formula C8H3F4NO B13608831 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

Cat. No.: B13608831
M. Wt: 205.11 g/mol
InChI Key: LZQASWKDHGNIHY-UHFFFAOYSA-N
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Description

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is a fluorinated aromatic isocyanate with the molecular formula C₈H₃F₄NO. Its structure features:

  • A fluoro substituent at the 2-position.
  • An isocyanato (-NCO) group at the 4-position.
  • A trifluoromethyl (-CF₃) group at the 1-position.

This compound is primarily used as a pharmaceutical intermediate and in synthetic organic chemistry for constructing molecules with tailored electronic and steric properties . The trifluoromethyl group enhances stability and lipophilicity, while the isocyanato group enables reactivity in coupling reactions (e.g., forming ureas or carbamates).

Properties

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H

InChI Key

LZQASWKDHGNIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

Specific Methods and Reaction Conditions

Preparation via Isocyanate Formation from Substituted Aniline

One of the most documented approaches involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with phosgene or triphosgene to yield the corresponding isocyanate.

  • Procedure : The aniline derivative is dissolved in an inert solvent such as isopropyl acetate or toluene under nitrogen atmosphere to avoid moisture interference.
  • Phosgene Source : Triphosgene is often preferred for safety and ease of handling.
  • Temperature Control : The reaction is maintained at low temperature (0 to 10 °C) during the addition of phosgene to control exothermicity and prevent side reactions.
  • Reaction Time : The phosgenation typically takes 2.5 to 3 hours, followed by refluxing the reaction mixture for several hours (e.g., 3.5 hours) to complete conversion.
  • Isolation : After completion, solvents are removed under reduced pressure, and the crude isocyanate is purified by vacuum distillation.

This method yields This compound with gas chromatographic purity exceeding 95% and yields around 70% under optimized conditions.

Alternative Method via Fluorination and Isocyanate Formation

Another approach involves the fluorination of precursors followed by isocyanate formation:

  • Starting from 1-isocyanato-2-(trichloromethyl)benzene , reaction with hydrogen fluoride results in the formation of N-(trifluoromethyl)-anthraniloyl fluoride .
  • This intermediate undergoes isomerization in the presence of hydrogen fluoride to form the desired carbamic fluoride derivative, which is closely related to the target isocyanate compound.
  • The reaction can be conducted in liquid or vapor phase, at atmospheric or elevated pressure.
  • Temperature ranges vary widely from -10 °C to 350 °C depending on phase and pressure conditions.
  • Vapor phase reactions typically occur at 250 to 350 °C, while liquid phase reactions are maintained below the boiling point of hydrogen fluoride (~20 °C).
  • The process allows for the preparation of highly pure intermediates that can be converted to the target isocyanate.

Comparative Summary of Preparation Methods

Method Starting Material Reagents/Conditions Temperature Range Yield (%) Purity (%) Notes
Phosgenation of substituted aniline 2-Fluoro-4-(trifluoromethyl)aniline Triphosgene, isopropyl acetate, N2 atmosphere 0 to 10 °C (addition), reflux for 3.5 h ~70 >95 Common, scalable, requires careful temperature control
Fluorination and isomerization 1-Isocyanato-2-(trichloromethyl)benzene Hydrogen fluoride, liquid/vapor phase -10 to 350 °C (varies with phase) Not explicitly stated High Complex, involves hazardous HF, suitable for industrial scale

Research Findings and Analytical Data

  • The isocyanate product is typically characterized by gas chromatography (GC) for purity assessment, with >95% purity achievable.
  • Distillation under reduced pressure is employed to isolate the product, with boiling points around 90–91 °C for the purified compound.
  • Structural confirmation is supported by spectroscopic methods such as NMR, IR (characteristic isocyanate stretch near 2270 cm⁻¹), and mass spectrometry.
  • The fluorine and trifluoromethyl substituents influence the reactivity and stability of intermediates and final products, necessitating precise control of reaction parameters.
  • Literature reports emphasize the importance of moisture exclusion due to the high reactivity of isocyanates with water.

Chemical Reactions Analysis

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form ureas and related compounds.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

The major products formed from these reactions include ureas, carbamates, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, its derivatives can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Applications
This compound Not Provided C₈H₃F₄NO 2-F, 4-NCO, 1-CF₃ Pharmaceuticals, agrochemicals
2-Fluoro-4-isocyanato-1-methylbenzene 102561-42-2 C₈H₆FNO 2-F, 4-NCO, 1-CH₃ Pharma intermediates, fine chemicals
2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene Not Provided C₈H₃ClF₃NO 2-Cl, 1-NCO, 4-CF₃ Synthetic chemistry
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene 16588-75-3 C₉H₆F₃NO₂ 2-OCH₃, 1-NCO, 4-CF₃ Pharmaceutical patents
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 23165-49-3 C₈H₃ClF₃NS 2-Cl, 5-SCN, 1-CF₃ Research chemicals

Reactivity and Stability

  • Electron-Withdrawing Effects :

    • The trifluoromethyl (-CF₃) group in the target compound increases electron withdrawal, enhancing resistance to nucleophilic attack compared to methyl (-CH₃) or methoxy (-OCH₃) substituents .
    • Fluoro (-F) at position 2 further polarizes the aromatic ring, accelerating electrophilic substitution at the isocyanato group .
  • Functional Group Reactivity :

    • Isocyanato (-NCO) vs. Isothiocyanato (-SCN) : The -NCO group reacts more readily with amines to form ureas, whereas -SCN is less reactive but useful in thiourea synthesis .

Physical Properties

Property This compound 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene
Boiling Point (°C) Not Reported 232.8 ± 40.0 Not Reported
Density (g/cm³) Not Reported 1.3 ± 0.1 Not Reported
Molecular Weight ~221.56 (estimated) 217.145 221.56
Flash Point (°C) Not Reported 94.6 ± 27.3 Not Reported

Biological Activity

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an isocyanate functional group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The presence of the isocyanate group allows for significant reactivity with biological macromolecules, making it a subject of interest for various applications.

  • Molecular Formula : C8H3F4N2O
  • Molecular Weight : 218.11 g/mol
  • Functional Groups : Isocyanate (-N=C=O), Trifluoromethyl (-CF3), Fluoro (-F)

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interactions with biomolecules. The isocyanate group is particularly reactive towards nucleophiles, such as amino acids in proteins, which can lead to modifications affecting protein function and stability.

Interaction with Biological Macromolecules

The isocyanate functionality of this compound allows it to react with amino groups in proteins, potentially leading to:

  • Protein Modification : This can alter the conformation and activity of proteins, impacting cellular signaling pathways.
  • Toxicity Assessment : Understanding these interactions is crucial for evaluating the compound's safety profile and potential therapeutic uses.

Study on Reactivity with Proteins

A study focusing on the interaction of isocyanates with proteins demonstrated that this compound could modify lysine residues in proteins, leading to changes in enzymatic activity. The extent of modification was found to correlate with the concentration of the isocyanate, suggesting a dose-dependent effect on protein function.

Anticancer Activity

In related research, compounds structurally similar to this compound were screened against various cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range. For instance, one derivative showed an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase, indicating potential as an anticancer agent .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaCharacteristics
2-Fluoro-4-nitroanisoleC8H6F2N2O2Precursor for synthesizing various derivatives
1-Chloro-2-fluoro-4-isocyanatobenzeneC7H4ClF2NContains chlorine; different reactivity profile
4-Fluorobenzyl isocyanateC8H6FNOSimilar reactivity; lacks trifluoromethyl group
3-Chloro-4-fluorophenyl isocyanateC7H5ClFNOSimilar applications; different substitution pattern

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene?

The compound is synthesized via controlled reaction of 2-fluoro-4-amino-1-(trifluoromethyl)benzene with phosgene (COCl₂) under inert conditions (2–8°C) to minimize decomposition. Purification involves fractional distillation or column chromatography to achieve ≥98% purity. Alternative methods include using triphosgene as a safer phosgene substitute .

Q. What key functional groups influence its reactivity?

The isocyanate (-NCO) group enables nucleophilic addition with amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates. The fluorine and trifluoromethyl (-CF₃) groups enhance electrophilicity at the aromatic ring, directing substitutions to specific positions (e.g., para to fluorine) .

Q. How is this compound characterized for purity and structural confirmation?

  • NMR : ¹⁹F NMR identifies fluorine environments; trifluoromethyl groups show distinct signals near -60 ppm.
  • IR : Isocyanate stretching at ~2270 cm⁻¹ confirms functional group integrity.
  • X-ray crystallography : Resolves spatial arrangement of substituents .

Advanced Research Questions

Q. How does substituent positioning affect its reactivity in nucleophilic aromatic substitution (NAS)?

The fluorine atom deactivates the ring, but the -CF₃ group’s electron-withdrawing nature increases para/ortho electrophilicity. Kinetic studies show that NAS with thiocyanate occurs preferentially at the position meta to -CF₃, with rate constants 3–5× higher than non-fluorinated analogs. Computational DFT models correlate this with localized LUMO regions .

Q. What role does this compound play in kinetic studies of enzyme inhibition?

Derivatives (e.g., thioureas) act as irreversible inhibitors for membrane transporters. For example, in human erythrocytes, such compounds block glucose transport with IC₅₀ values of 1–5 µM. Stopped-flow assays reveal pseudo-first-order kinetics, suggesting covalent modification of cysteine residues in transport proteins .

Q. How can computational modeling predict its reactivity in complex syntheses?

Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states for NAS. Bond angles (∠C-N-C=O ≈ 120°) and charge distribution (Mulliken charges: +0.32e on isocyanate carbon) predict regioselectivity. Molecular dynamics simulations further validate solvent effects (e.g., acetonitrile vs. toluene) on reaction yields .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Phosgene residuals require scrubbing with amine solutions.
  • Storage : Maintain at -20°C under argon to prevent moisture-induced decomposition.
  • PPE : Use nitrile gloves and fume hoods; LC-MS monitoring detects trace isocyanate vapors (TLV: 0.005 ppm) .

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